Compound Description: This compound is a conjugated carbonyl compound that was synthesized and evaluated for its antibacterial activity against a clinically isolated resistant pathogenic strain of Enterococcus faecium. It exhibited encouraging results and was further studied for its bacteriostatic action. Its Minimum Inhibitory Concentration (MIC) was determined to be 65 µg/mL. [] The activity of 1a is believed to be due to its structural resemblance to chalcones, the presence of a conjugated carbonyl group, and the presence of hydroxyl groups at the 2 and 2' positions on the benzene ring. []
Relevance: 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one shares structural similarities with N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide, specifically the presence of two 2-hydroxyphenyl groups. Both compounds also feature conjugated carbonyl systems, albeit with differing arrangements. These similarities suggest potential shared chemical properties and biological activities. []
1,5-Diphenylpent-1,4-diene-3-one (2a)
Compound Description: This compound is a structural analog of 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1a) lacking the hydroxyl groups. It was synthesized to investigate the importance of the hydroxyl groups for antibacterial activity against E. faecium. []
Relevance: This compound serves as a direct structural comparison to 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one, highlighting the significance of the 2-hydroxyphenyl moieties present in both 1a and the target compound N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide. []
1,9-Diphenylnon-1,3,6,8-tetraene-5-one (3a)
Compound Description: This compound is another analog of 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1a) with an extended conjugated system. Its synthesis aimed to explore the relationship between conjugation length and antibacterial activity against E. faecium. []
Relevance: Similar to 2a, 1,9-Diphenylnon-1,3,6,8-tetraene-5-one provides insights into the structure-activity relationship by modifying the conjugation within the compound, a feature also present in N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide. []
Compound Description: This compound is an analog of 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1a) where dimethylamino groups replace the hydroxyl groups. It was synthesized to assess the impact of this substitution on antibacterial activity against E. faecium. []
Relevance: The inclusion of dimethylamino groups in this analog offers another point of comparison to the structure of N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide, focusing on the role of functional groups in potential biological activities. []
1,5-difuranpent-1,4-diene-3-one (5a)
Compound Description: This compound is an analog of 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1a) where the benzene rings are replaced with furan rings. This modification was introduced to evaluate the effect of incorporating heteroaromatic rings on antibacterial activity against E. faecium. []
Relevance: The use of furan rings in this analog highlights the potential influence of aromatic ring systems on biological activity. While the target compound N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide contains benzene rings, exploring variations with heteroaromatic rings like furan provides valuable information for structure-activity relationship studies. []
Compound Description: Ivacaftor is a clinically approved potentiator used in cystic fibrosis treatment for patients with the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. While it improves chloride channel function, Ivacaftor has been reported to reduce ∆F508-CFTR cellular stability and interfere with the efficacy of investigational corrector drugs. []
Relevance: Although not a direct structural analog, Ivacaftor serves as a reference point for identifying potentiators that do not negatively impact ∆F508-CFTR stability or corrector action. The research aimed to find potentiators similar in function to Ivacaftor but without its drawbacks, ultimately for use in combination therapies for cystic fibrosis. [] The mention of Ivacaftor in the context of identifying alternative potentiators highlights the importance of understanding structure-activity relationships and optimizing drug design for improved therapeutic outcomes.
Compound Description: This compound is an investigational corrector drug being developed for cystic fibrosis treatment. Its efficacy has been shown to be reduced by the co-administration of Ivacaftor. []
Relevance: This compound, despite not being directly structurally related to N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide, underscores the importance of drug interactions and the need for potentiators that do not negatively impact corrector efficacy. []
Compound Description: This compound is another investigational corrector drug for cystic fibrosis treatment whose efficacy is negatively impacted by Ivacaftor. []
Relevance: This compound, while structurally distinct from N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide, further emphasizes the need for alternative potentiators that can be safely and effectively used in combination with corrector drugs. []
Tetrahydrobenzothiophenes
Compound Description: This is a class of compounds identified through high-throughput screening and structure-activity analysis as potential potentiators for ∆F508-CFTR that do not interfere with corrector action. []
Relevance: These compounds, although not structurally characterized in detail, are mentioned as a promising alternative to Ivacaftor. [] Their identification highlights the ongoing search for effective and compatible potentiators in cystic fibrosis treatment.
Thiooxoaminothiazoles
Compound Description: This is another class of compounds identified through high-throughput screening and structure-activity analysis as potential potentiators for ∆F508-CFTR that do not interfere with corrector action. []
Relevance: Similar to tetrahydrobenzothiophenes, this class of compounds showcases the ongoing exploration of diverse chemical structures to develop improved potentiators for cystic fibrosis treatment. []
Pyrazole-pyrrole-isoxazoles
Compound Description: This is a class of compounds identified through high-throughput screening and structure-activity analysis as potential potentiators for ∆F508-CFTR that do not interfere with corrector action. The most potent compounds in this class have an EC50 for ∆F508-CFTR potentiation down to 18 nM and do not reduce corrector efficacy in relevant cell models. []
Relevance: Similar to tetrahydrobenzothiophenes and thiooxoaminothiazoles, this class exemplifies the diverse chemical structures being investigated to develop improved potentiators for cystic fibrosis. Notably, these compounds demonstrate promising activity and compatibility with corrector drugs, highlighting the potential for improved combination therapies. []
(S)-N-(4-hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746)
Compound Description: S 55746 is a new selective Bcl-2 (B-cell lymphoma 2) inhibitor being developed by Servier Laboratories to restore apoptosis in cancer patients. Its pharmacokinetics exhibits non-linear dose and time dependencies. [, ] The compound effectively inhibits tumor growth in a xenograft mouse model by activating caspase above a specific concentration threshold. []
Relevance: S 55746 shares several structural features with N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide. Both compounds include a hydroxyphenyl moiety, amide linkages, and aromatic ring systems. This structural resemblance suggests they might share similar chemical properties and may provide insight into the potential anti-cancer activity of the target compound. [, ]
Compound Description: CP-060 is a novel calcium antagonist with both calcium overload inhibition and antioxidant activity. Its Ca2+ antagonistic activity is largely determined by the lipophilicity of the phenyl group at the 2-position and the length of the alkyl chains, while the phenolic hydroxyl group is essential for antioxidant activity. []
Relevance: CP-060, although structurally different from N-(2-hydroxyphenyl)-2-(3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide, highlights the importance of phenolic hydroxyl groups for antioxidant activity. Both CP-060 and the target compound contain phenolic hydroxyl moieties, suggesting a potential for shared antioxidant properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.